molecular formula C18H16FN5O2 B11036252 1-(4-Fluorophenyl)-3-[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]guanidine

1-(4-Fluorophenyl)-3-[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]guanidine

Cat. No.: B11036252
M. Wt: 353.3 g/mol
InChI Key: YUFLIJOAKNUTJJ-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE is a synthetic organic compound that belongs to the class of guanidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE typically involves the following steps:

    Formation of the Pyrimido[4,5-d]pyrimidine Core: This can be achieved through a multi-step reaction starting from readily available precursors such as 4-fluoroaniline and 4-methoxybenzaldehyde.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Common in aromatic compounds, where substituents on the phenyl rings can be replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE involves its interaction with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Interaction with genetic material, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-FLUOROPHENYL)-N’-[4-(4-HYDROXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(4-CHLOROPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

The uniqueness of N-(4-FLUOROPHENYL)-N’-[4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]GUANIDINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its lipophilicity and potentially improve its ability to cross biological membranes.

Properties

Molecular Formula

C18H16FN5O2

Molecular Weight

353.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]guanidine

InChI

InChI=1S/C18H16FN5O2/c1-26-14-8-2-11(3-9-14)15-10-16(25)23-18(22-15)24-17(20)21-13-6-4-12(19)5-7-13/h2-10H,1H3,(H4,20,21,22,23,24,25)

InChI Key

YUFLIJOAKNUTJJ-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)/N=C(\N)/NC3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N=C(N)NC3=CC=C(C=C3)F

Origin of Product

United States

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